molecular formula C30H36N4O4S B2451866 4-[(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide CAS No. 439792-30-0

4-[(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide

Cat. No.: B2451866
CAS No.: 439792-30-0
M. Wt: 548.7
InChI Key: UPXIRCNNSARWQB-UHFFFAOYSA-N
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Description

4-[(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its biological activity, and a cyclohexanecarboxamide moiety, which can enhance its pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the benzylamino group: This step involves the reaction of the quinazolinone intermediate with benzylamine under suitable conditions.

    Thioether formation:

    Attachment of the cyclohexanecarboxamide moiety: This final step involves the coupling of the intermediate with cyclohexanecarboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazoline using reducing agents like sodium borohydride.

    Substitution: The benzylamino group can be substituted with other amines or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various amines, nucleophiles.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Amino-substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s quinazolinone core is known for its biological activity, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential pharmacokinetic properties, it can be explored as a lead compound for drug development, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The quinazolinone core can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The benzylamino group can enhance binding affinity, while the cyclohexanecarboxamide moiety can improve the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.

    Cyclohexanecarboxamide derivatives: These compounds have the cyclohexanecarboxamide moiety and are known for their pharmacokinetic properties.

Uniqueness

4-[(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide is unique due to the combination of its structural features, which confer a balance of biological activity and pharmacokinetic properties. This makes it a promising candidate for further research and development in various fields.

Properties

IUPAC Name

4-[[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N4O4S/c35-27(31-17-21-7-2-1-3-8-21)20-39-30-33-26-11-5-4-10-25(26)29(37)34(30)19-22-12-14-23(15-13-22)28(36)32-18-24-9-6-16-38-24/h1-5,7-8,10-11,22-24H,6,9,12-20H2,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXIRCNNSARWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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